

An In-Depth Technical Guide to Triethylarsine: Formula, Structure, and Synthesis

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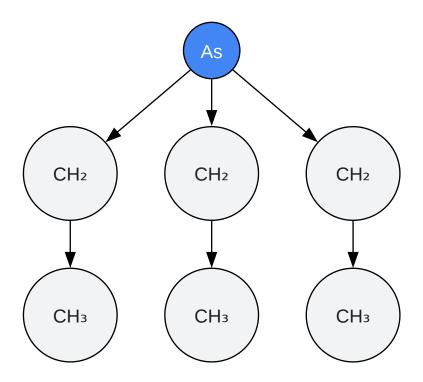
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triethylarsine**, a significant organoarsenic compound. The document details its chemical formula, structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and organometallic chemistry.

Chemical Formula and Structure

Triethylarsine is an organoarsenic compound with the chemical formula $C_6H_{15}As$, often represented as $(C_2H_5)_3As.[1][2]$ Its IUPAC name is triethylarsane.[1] The molecule consists of a central arsenic atom covalently bonded to three ethyl groups. This structure gives the molecule a trigonal pyramidal geometry.





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Caption: Molecular structure of triethylarsine.

Physicochemical Properties

Triethylarsine is a colorless to pale yellow liquid.[2] A summary of its key quantitative properties is presented in the table below.



Property	Value
Molecular Formula	C ₆ H ₁₅ As
Molecular Weight	162.10 g/mol
Appearance	Colorless to pale yellow liquid[2]
Density	1.152 g/cm ³
Melting Point	-91 °C
Boiling Point	140 °C
Flash Point	24.9 °C
Vapor Pressure	8.91 mmHg at 25 °C

Synthesis of Triethylarsine

Trialkyl arsines are commonly prepared through the reaction of a Grignard reagent with an arsenic trihalide.[3] The following is a detailed experimental protocol for the synthesis of **triethylarsine** using ethylmagnesium bromide and arsenic triiodide.

Materials and Equipment

- Magnesium turnings
- · Ethyl bromide
- · Arsenic triiodide
- Anhydrous tetrahydrofuran (THF)
- Two-neck round-bottom flask
- Condenser
- Magnetic stirrer
- Syringe



Argon atmosphere setup

Experimental Protocol

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

- To a two-neck round-bottom flask equipped with a magnetic stirrer and a condenser under an argon atmosphere, add magnesium turnings to anhydrous tetrahydrofuran.
- Slowly add ethyl bromide to the suspension using a syringe. The reaction is initiated, which is noticeable by warming and a grayish color of the mixture.[3]

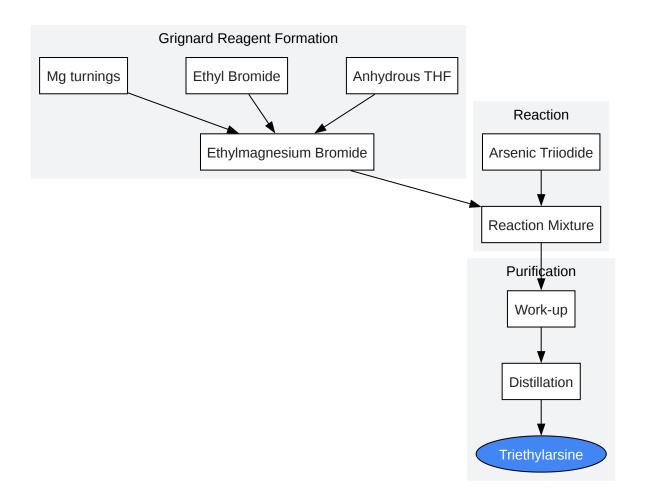
Step 2: Reaction with Arsenic Triiodide

- Once the Grignard reagent is prepared, slowly add arsenic triiodide portionwise to the reaction mixture while maintaining the argon atmosphere.[3]
- Stir the reaction mixture for 12 hours at ambient temperature.[3]

Step 3: Work-up and Purification

- After the reaction is complete, the mixture is worked up to remove magnesium salts and unreacted starting materials.
- The resulting **triethylarsine** is then purified, typically by distillation, to yield the final product.





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Caption: Synthesis workflow for triethylarsine.

Reactivity and Applications

Triethylarsine's reactivity is primarily characterized by the lone pair of electrons on the arsenic atom, making it a Lewis base. It readily reacts with alkyl halides to form quaternary arsonium salts.[4][5]



A significant application of **triethylarsine** is in coordination chemistry, where it serves as a ligand for transition metals.[6] Similar to phosphine ligands, **triethylarsine** can coordinate to metal centers to form stable complexes.[6][7] These arsine complexes have been investigated for their catalytic activity in various organic reactions.[8][9] Compared to their phosphine analogs, arsine ligands are generally weaker Lewis bases, which can influence the electronic properties and reactivity of the resulting metal complexes.[6]

While the broader class of organoarsenic compounds has a historical role in medicine, specific interactions of **triethylarsine** with biological signaling pathways are not extensively documented. The interest in organoarsenicals in drug development is often focused on more complex structures designed for specific biological targets.

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